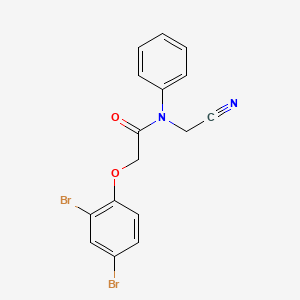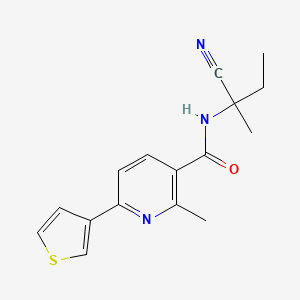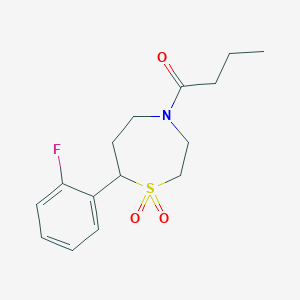![molecular formula C18H21ClN4 B2488887 N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-03-4](/img/structure/B2488887.png)
N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclization of appropriate precursors under controlled conditions. For instance, compounds with similar structures have been synthesized through the cyclization of substituted pyrimidines with hydrazides under microwave irradiation, showcasing the versatility of methods available for constructing the pyrazolo[1,5-a]pyrimidine core (Deohate & Palaspagar, 2020). The specific synthesis route for N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine would likely involve a similar strategic formation of the pyrazolo[1,5-a]pyrimidine scaffold followed by subsequent functionalization to introduce the butan-2-yl and 2-chlorophenyl groups.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines, including the compound , is characterized by the presence of both pyrazole and pyrimidine rings fused together. This fusion imparts significant rigidity to the molecular framework, influencing its electronic and spatial properties. Crystallographic studies on similar compounds have highlighted the importance of intermolecular interactions, such as hydrogen bonding and π-stacking, in dictating the molecular conformation and packing in the solid state (Repich et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as antimicrobial and anticancer agents. For example, novel pyrazole derivatives linked with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated potential antimicrobial and anticancer activities, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin. These compounds have been characterized and evaluated for their in vitro antimicrobial and anticancer activity, highlighting their potential in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Biological Activity Analysis
The synthesis and characterization of pyrazolo[1,5-a]pyrimidine compounds have been extensively studied, including their crystal structures and antitumor activities. For instance, the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its marked inhibition against human lung adenocarcinoma and gastric cancer cell lines underscore the anticancer potential of these compounds. These studies provide valuable insights into the relationship between the structural characteristics of these compounds and their biological activities, paving the way for the development of novel anticancer drugs (Liu, Zhao, & Lu, 2020).
Antinociceptive and Anti-inflammatory Properties
Research on thiazolopyrimidine derivatives has shown that these compounds possess significant antinociceptive and anti-inflammatory properties. A series of synthesized heterocyclic compounds were evaluated for their antinociceptive activity using the tail-flick technique and for anti-inflammatory activity using the carrageenan-induced paw edema test. The para-substituted derivatives demonstrated noteworthy activities, indicating the potential of these compounds in the development of new analgesic and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).
Serotonin Receptor Antagonists
Syntheses of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines have led to the identification of potent serotonin 5-HT6 receptor antagonists. The structural modifications in these compounds have been analyzed to understand their receptor antagonistic activity. This research holds promise for the development of new therapeutic agents targeting serotonin receptors, which are implicated in various neurological disorders (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4/c1-5-11(2)20-16-10-12(3)21-18-17(13(4)22-23(16)18)14-8-6-7-9-15(14)19/h6-11,20H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCMZOFKEPVIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)
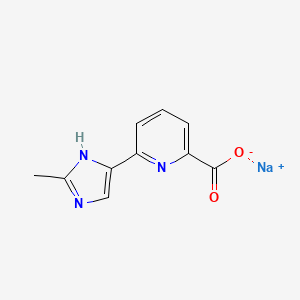
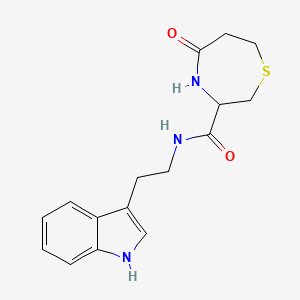
![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)
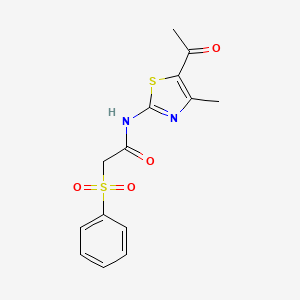
![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)
![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)
![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)
